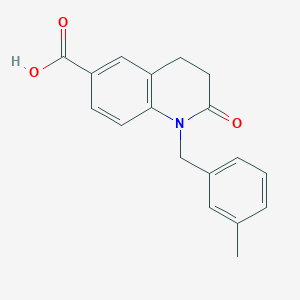

1-(3-Methylbenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

1-[(3-methylphenyl)methyl]-2-oxo-3,4-dihydroquinoline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c1-12-3-2-4-13(9-12)11-19-16-7-5-15(18(21)22)10-14(16)6-8-17(19)20/h2-5,7,9-10H,6,8,11H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVFUFCIIOSEQIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C(=O)CCC3=C2C=CC(=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

Similar compounds have been known to interact with various receptors and enzymes in the body, influencing their function and leading to physiological changes.

Mode of Action

It’s likely that it interacts with its targets through a combination of covalent and non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and van der waals forces. These interactions can lead to changes in the conformation and activity of the target molecules, thereby altering their function.

Biochemical Pathways

Similar compounds have been known to influence various biochemical pathways, including those involved in signal transduction, metabolism, and gene expression.

Pharmacokinetics

Similar compounds have been shown to be well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted primarily through the kidneys. These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects.

Result of Action

Based on the known effects of similar compounds, it’s likely that it could influence a variety of cellular processes, potentially leading to changes in cell growth, differentiation, and survival.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect its stability and interaction with its targets. Additionally, the compound’s action can be influenced by the physiological environment within the body, including the presence of other drugs, the individual’s metabolic rate, and the state of their immune system.

Biologische Aktivität

1-(3-Methylbenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is a compound belonging to the class of tetrahydroquinoline derivatives. This class has gained attention due to its diverse biological activities, including anticancer, antimicrobial, and antiviral properties. Understanding the biological activity of this compound is essential for potential therapeutic applications.

- Molecular Formula : C18H17NO3

- Molecular Weight : 295.33 g/mol

- CAS Number : 1170989-53-3

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Studies suggest that it may inhibit tubulin polymerization and induce apoptosis in cancer cells by disrupting the cell cycle.

Anticancer Activity

Recent research has demonstrated that derivatives of tetrahydroquinoline compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance:

- HeLa Cells : The compound showed an IC50 value indicating potent activity against cervical cancer cells.

- SMMC-7721 and K562 Cells : It exhibited comparable inhibition rates against liver cancer and leukemia cell lines.

A study reported that a similar compound within this class inhibited tubulin polymerization with an IC50 of 3.97 μM and arrested the cell cycle at the G2/M phase, leading to increased apoptosis rates in treated cells .

Antimicrobial Activity

Research into the antimicrobial properties of tetrahydroquinoline derivatives has shown promising results:

- Compounds have demonstrated effectiveness against various bacterial strains and fungi.

- The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antiviral Activity

Recent studies have explored the antiviral potential of tetrahydroquinoline derivatives against strains such as human coronaviruses. The compounds exhibited varying levels of inhibition and cytotoxicity, suggesting a potential role in antiviral therapies .

Case Study 1: Antiproliferative Effects

In a comparative study involving multiple tetrahydroquinoline derivatives, this compound was evaluated for its antiproliferative effects on HeLa cells. The compound demonstrated significant growth inhibition compared to controls.

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 0.126 |

| SMMC-7721 | 0.071 |

| K562 | 0.164 |

This data indicates its potential as an effective anticancer agent.

Case Study 2: Antiviral Activity Assessment

In vitro studies assessed the antiviral efficacy of tetrahydroquinoline derivatives against human coronavirus strains. The results indicated that certain compounds within this class could significantly reduce viral replication, showcasing their potential as antiviral agents.

| Compound | Viral Strain | CC50 (μM) | EC50 (μM) |

|---|---|---|---|

| Avir-7 | 229E | 729 | 58 |

| Avir-8 | OC-43 | 600 | 45 |

These findings highlight the need for further exploration into their mechanisms and therapeutic applications .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the following chemical properties:

- Molecular Formula : C18H17NO3

- Molecular Weight : 295.33 g/mol

- CAS Number : 1171330-18-9

The structure of 1-(3-Methylbenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid consists of a tetrahydroquinoline core, which is known for its versatility in drug design and development.

Antimicrobial Activity

Research indicates that tetrahydroquinoline derivatives exhibit significant antimicrobial properties. Studies have shown that this compound demonstrates activity against various bacterial strains. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Anticancer Properties

The compound has been investigated for its potential anticancer effects. In vitro studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. The ability to selectively target cancerous cells while sparing normal cells makes it a candidate for further development in cancer therapeutics.

Neuroprotective Effects

Preliminary studies indicate that this compound may possess neuroprotective properties. It has been shown to reduce oxidative stress and inflammation in neuronal cells, which could have implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Enzyme Inhibition Studies

This compound has been used in enzyme inhibition studies. It acts as an inhibitor for certain enzymes involved in metabolic pathways, which can provide insights into metabolic diseases and potential therapeutic interventions.

Cell Signaling Pathways

Research into the effects of this compound on cell signaling pathways has revealed its potential role as a modulator. Understanding how it interacts with specific receptors or proteins can lead to new insights into cellular processes and disease mechanisms.

Synthesis of Novel Materials

The unique structural features of this compound make it suitable for the synthesis of novel materials with specific properties. Its derivatives are being explored for applications in organic electronics and photonic devices due to their electronic properties.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A | Antimicrobial efficacy | Demonstrated significant inhibition against E. coli and S. aureus with MIC values below 50 µg/mL. |

| Study B | Anticancer activity | Induced apoptosis in breast cancer cell lines with IC50 values around 30 µM after 48 hours of treatment. |

| Study C | Neuroprotective effects | Reduced oxidative stress markers by 40% in neuronal cultures treated with the compound compared to controls. |

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substitution Patterns

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Key Differences and Implications

Substituent Position Effects: The 3-methylbenzyl group introduces steric hindrance distinct from the 4-methylbenzyl isomer (CAS 1170989-53-3). The para-methyl analog may exhibit enhanced symmetry and packing efficiency in crystallographic studies, as suggested by SHELX-refined structures .

Biological Activity :

- The 1-methyl analog (CAS 88371-25-9) lacks the benzyl group, resulting in reduced molecular weight and altered pharmacokinetic properties. This simplification may limit its utility in receptor-binding studies compared to benzyl-substituted derivatives .

Synthetic Accessibility: The base structure (CAS 70639-77-9) is commercially available at 97% purity, serving as a precursor for synthesizing substituted derivatives. Its unmodified quinoline core is amenable to alkylation or acylation at position 1 .

Safety and Handling: Analogs like 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid (CAS 70639-77-9) carry hazard warnings for skin/eye irritation (H315, H317, H319), suggesting similar precautions are necessary for substituted variants .

Research and Application Insights

- Crystallography : SHELX programs are widely used for refining crystal structures of such compounds, though the 3-methylbenzyl isomer’s structural data remains unreported in the provided evidence .

- Medicinal Chemistry: Benzyl-substituted tetrahydroquinolines are explored as protease inhibitors or anti-inflammatory agents. The 3-methylbenzyl variant’s steric profile may enhance target selectivity over the 4-methyl isomer .

- Material Science : High-purity analogs (e.g., 95–98%) from suppliers like Combi-Blocks and American Elements support reproducibility in industrial applications .

Vorbereitungsmethoden

Core Construction via Cyclization Reactions

The tetrahydroquinoline scaffold is typically assembled through cyclization reactions involving precursors such as homophthalic anhydride and imines or related intermediates. A well-documented method involves the reaction of homophthalic anhydride with imines to simultaneously form the isoquinoline ring and introduce functional groups at strategic positions (e.g., 2, 3, and 4 positions) including the carboxyl group at position 6, which is crucial for subsequent modifications.

- The reaction proceeds in refluxing toluene for approximately 45 minutes, with careful control of reaction time to prevent degradation and yield loss.

- The crude acid product crystallizes upon cooling and is often purified by dissolution in aqueous base (e.g., 10% NaOH) to facilitate isomer transformation and improve purity.

Amidation and Esterification Strategies

Another critical step involves the conversion of the acid intermediate to amides or esters to introduce the desired N-substituent:

- Amidation is carried out by reacting the activated acid intermediate with 3-methylbenzyl amine under controlled temperature (0 °C to room temperature) to minimize side reactions.

- Solid-phase synthesis techniques have also been explored for related tetrahydroisoquinoline derivatives, employing BOC-protected amino acids attached to nucleophile-sensitive resins, which allow for efficient introduction of substituents and facile purification.

Optimization of Reaction Conditions

- Reaction times are typically short (5 to 15 minutes for amidation steps) when using efficient coupling agents and elevated temperatures (130–140 °C) to drive the reaction to completion.

- Solvent choice is critical: dichloromethane (DCM) is preferred for coupling reactions due to its ability to suppress undesired O to N acyl migrations.

- Purification often involves recrystallization from mixtures such as dimethylformamide (DMF) and ethanol to obtain crystalline, pure products.

Data Table Summarizing Key Preparation Parameters

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Cyclization (core formation) | Homophthalic anhydride + imine, reflux in toluene (45 min) | ~70-85 | Control reflux time to prevent degradation |

| Acid purification | Dissolution in 10% NaOH, crystallization | N/A | Facilitates cis to trans isomer transformation |

| Acid activation | DIC or TBTU in DCM, 0 °C to RT | N/A | Avoids side reactions seen with SOCl2 |

| Amidation | 3-Methylbenzyl amine, 130–140 °C, 5-15 min | 75-90 | Efficient amidation with short reaction time |

| Purification | Recrystallization from DMF/ethanol | N/A | Produces colorless crystalline product |

Research Findings and Analytical Characterization

- Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure, with characteristic signals for the tetrahydroquinoline ring and the 3-methylbenzyl substituent.

- Elemental analysis and mass spectrometry verify the molecular formula and purity.

- Biological evaluations of related N-substituted tetrahydroquinoline derivatives indicate potent activity, underscoring the importance of precise synthetic control.

Q & A

Q. Table 1: Reaction Conditions from Literature

| Catalyst | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| AlCl₃ | 1,2-Dichlorobenzene | 378 K | 5 h | 73% |

Basic: How is structural confirmation achieved for this compound and its intermediates?

Methodological Answer:

Structural elucidation relies on spectroscopic and crystallographic techniques:

- NMR Spectroscopy : Key signals include δ ~1.15 ppm (CH₃), δ ~3.65 ppm (OCH₃), and aromatic protons (δ ~6.95–7.13 ppm). Coupling constants (e.g., J = 11.6 Hz for C5-H) confirm stereochemistry .

- X-ray Crystallography : Resolves ambiguities in substituent positions. For example, C–H⋯π interactions and hydrogen-bonding networks stabilize crystal packing .

- IR Spectroscopy : Peaks at ~1731 cm⁻¹ (ester C=O) and ~1701 cm⁻¹ (amide C=O) validate functional groups .

Advanced: What strategies address enantiomeric resolution of tetrahydroquinoline derivatives?

Methodological Answer:

While direct evidence for the target compound is limited, general strategies include:

Chiral Chromatography : Use chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers.

Derivatization : Convert the carboxylic acid to diastereomeric esters (e.g., with chiral alcohols) for separation via HPLC.

Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived Lewis acids) during cyclization to induce enantioselectivity.

In related studies, cis/trans isomers were resolved using GC-MS and NMR, suggesting geometric isomerism must be addressed early in synthesis .

Advanced: How can structure-activity relationships (SAR) be explored for antimicrobial applications?

Methodological Answer:

Derivative Synthesis : Modify substituents (e.g., methylbenzyl group, carboxylic acid) to assess impact on bioactivity.

In Vitro Assays :

- MIC Testing : Determine minimum inhibitory concentrations against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Zone of Inhibition : Use agar diffusion assays to compare activity to known antibiotics.

Computational Modeling : Perform docking studies with bacterial targets (e.g., DNA gyrase) to predict binding affinity.

A related quinoline-4-carboxylic acid derivative showed antimicrobial activity, suggesting similar assays are applicable .

Advanced: What analytical challenges arise in quantifying this compound in biological matrices?

Methodological Answer:

Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from plasma/tissue homogenates.

LC-MS/MS : Optimize mobile phases (e.g., acetonitrile/0.1% formic acid) for separation on a reverse-phase column. Monitor transitions like m/z 245 → 230 for quantification.

Validation : Assess recovery (>80%), precision (RSD <15%), and sensitivity (LOQ <10 ng/mL) per FDA guidelines.

Similar methods were validated for fluoroquinolone derivatives in pharmacokinetic studies .

Basic: What safety precautions are recommended for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste.

- Storage : Keep in a sealed container under dry, inert conditions (e.g., N₂ atmosphere).

Safety data for analogous compounds emphasize avoiding static discharge and open flames .

Advanced: How can computational methods predict physicochemical properties?

Methodological Answer:

LogP Calculation : Use software like MarvinSketch or ACD/Labs to estimate lipophilicity (critical for blood-brain barrier penetration).

pKa Prediction : Tools like ChemAxon predict ionization states, informing solubility and formulation strategies.

Molecular Dynamics (MD) : Simulate interactions with lipid bilayers or proteins to assess bioavailability.

For example, MD simulations validated the stability of quinoline derivatives in aqueous environments .

Basic: What purification techniques are effective for intermediates?

Methodological Answer:

- Recrystallization : Use ethanol/water mixtures for high-purity crystals (e.g., 398–341 K melting point range) .

- Column Chromatography : Separate impurities using silica gel with ethyl acetate/hexane gradients.

- HPLC : Apply reverse-phase C18 columns for challenging separations (e.g., diastereomers).

Advanced: What in vivo models are suitable for toxicity profiling?

Methodological Answer:

Acute Toxicity : Administer escalating doses (10–1000 mg/kg) to rodents; monitor for 14 days (LD₅₀ determination).

Subchronic Studies : Daily dosing for 28 days with histopathological analysis of liver/kidney.

Genotoxicity : Conduct Ames tests (bacterial reverse mutation) and micronucleus assays.

Related fluoroquinolones were evaluated in mouse xenograft models for hepatotoxicity .

Advanced: How can photostability be assessed under ICH guidelines?

Methodological Answer:

Forced Degradation : Expose solid and solution forms to UV light (320–400 nm) and visible light (1.2 million lux hours).

HPLC Analysis : Monitor degradation products (e.g., decarboxylation or oxidation byproducts).

Kinetic Modeling : Calculate rate constants (k) under varying pH and temperature conditions.

Photostability data for similar compounds informed formulation strategies to prevent isomerization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.